![molecular formula C15H15Cl2N3 B14359679 Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- CAS No. 93537-06-5](/img/structure/B14359679.png)
Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a bis(2-chloroethyl)amino group attached to a phenyl ring, making it a valuable molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- typically involves the reaction of 4-[bis(2-chloroethyl)amino]-2-methylbenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar structural features.
Cyclophosphamide: A widely used chemotherapeutic agent with a bis(2-chloroethyl)amino group.
Uniqueness
Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- is unique due to its specific substitution pattern on the phenyl ring and the presence of the nitrile groups
This detailed article provides a comprehensive overview of Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93537-06-5 |
|---|---|
Molecular Formula |
C15H15Cl2N3 |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H15Cl2N3/c1-12-8-15(20(6-4-16)7-5-17)3-2-14(12)9-13(10-18)11-19/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
GDWKRIWDPVIWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


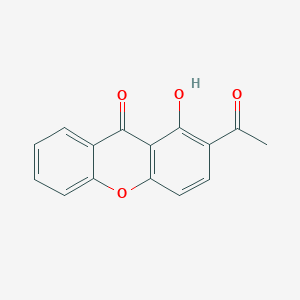
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
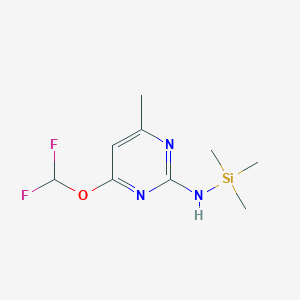
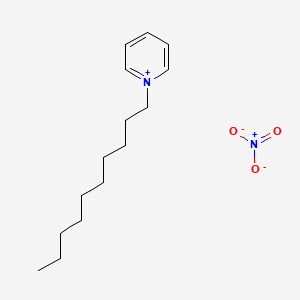
amino}ethyl acetate](/img/structure/B14359618.png)
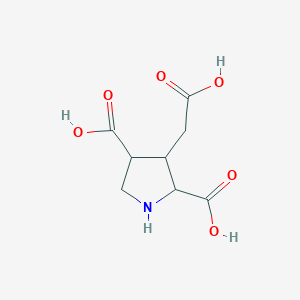
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)

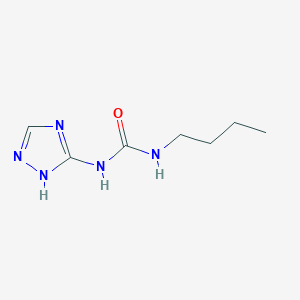
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
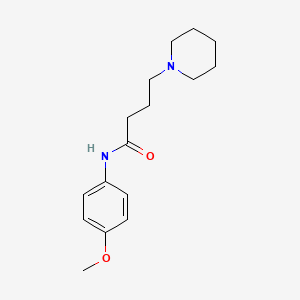
![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
